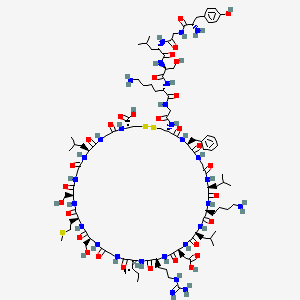

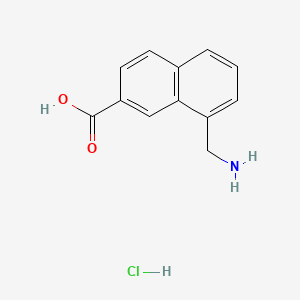

![molecular formula C7H13Cl2N3 B583006 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 157327-46-3](/img/structure/B583006.png)

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a chemical compound with the molecular weight of 210.11 . It is a solid substance stored at room temperature . This compound is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H . This indicates that the compound consists of a pyrazolo[4,3-c]pyridine core with a methyl group attached .Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been studied . These compounds have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against various cell lines .Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 210.11 .Aplicaciones Científicas De Investigación

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is extensively utilized in the design of kinase inhibitors. This heterocyclic motif is favored due to its versatility in engaging with kinases through multiple binding modes, primarily targeting the hinge region of the kinase. The utilization of this scaffold in kinase inhibitors has been documented in numerous patents and peer-reviewed articles, highlighting its significance in drug development aimed at a wide range of kinase targets. This scaffold's ability to form hydrogen bond donor–acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its utility in creating potent and selective kinase inhibitors (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

In the realm of medicinal and pharmaceutical chemistry, the pyranopyrimidine core is recognized for its significant synthetic applications and bioavailability. The review on the synthesis pathways for developing substituted pyrano[2,3-d]pyrimidine scaffolds through one-pot multicomponent reactions using hybrid catalysts emphasizes the importance of this structure in drug development. This highlights the adaptability and broad applicability of such scaffolds in creating lead molecules for further pharmaceutical exploration (Parmar et al., 2023).

Mecanismo De Acción

- However, we can explore related compounds and infer potential targets. For instance, pyrazolo[3,4-b]pyridines (a closely related class) have been studied for their biological activities, including interactions with kinases and receptors .

- Without specific data on this compound, we can’t provide precise details. However, similar pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors .

Target of Action

Mode of Action

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWXVWLEPCPKEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCCC2=NN1.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

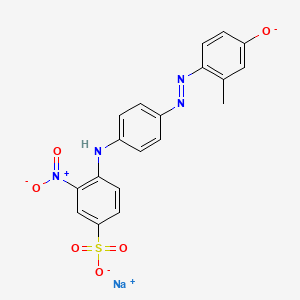

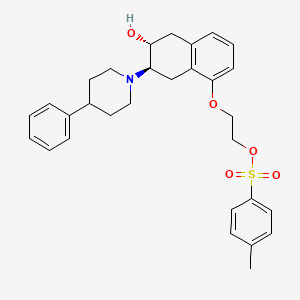

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)

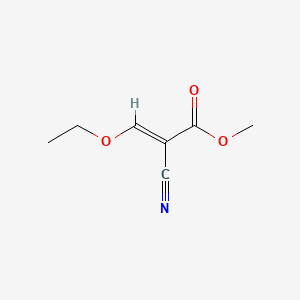

![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)